[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
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Overview
Description
[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride: is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclo[1.1.1]pentane core, followed by the introduction of the methoxyphenyl group and the methanesulfonyl chloride moiety. Common reagents used in these reactions include organometallic reagents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which [3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride exerts its effects involves interactions with various molecular targets. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity makes it useful in the development of enzyme inhibitors and other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
- [3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- [3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Uniqueness
The unique bicyclo[1.1.1]pentane structure of [3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride sets it apart from other compounds. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in synthetic chemistry and material science.
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3S/c1-17-11-5-3-2-4-10(11)13-6-12(7-13,8-13)9-18(14,15)16/h2-5H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYUXNOUTFWPFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C23CC(C2)(C3)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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